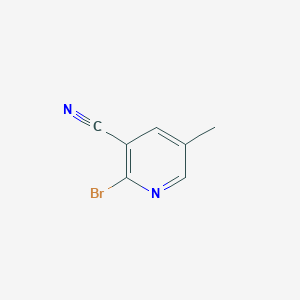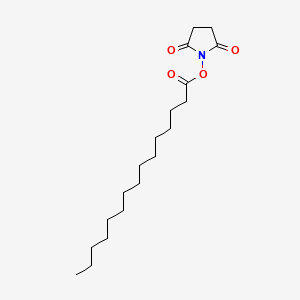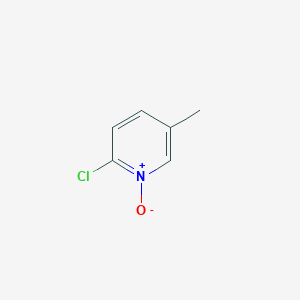
2-Bromo-5-methylnicotinonitrile
Übersicht
Beschreibung
2-Bromo-5-methylnicotinonitrile is a chemical compound with the CAS Number: 65996-18-1. It has a molecular weight of 197.03 and its IUPAC name is 2-bromo-5-methylnicotinonitrile .
Synthesis Analysis
The synthesis of 2-Bromo-5-methylnicotinonitrile involves a continuous process that uses substantially less expensive starting materials . The process telescopes three steps and terminates in a dead-end crystallization .Molecular Structure Analysis
The InChI code for 2-Bromo-5-methylnicotinonitrile is 1S/C7H5BrN2/c1-5-2-6 (3-9)7 (8)10-4-5/h2,4H,1H3 . This code provides a specific string of characters that represent the compound’s molecular structure.Physical And Chemical Properties Analysis
2-Bromo-5-methylnicotinonitrile is a solid substance. It should be stored in an inert atmosphere at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
2-Bromo-5-methylnicotinonitrile has been explored in various synthesis processes. A study by Xu Xue describes the synthesis of 4-Bromo-2-chlorotoluene, which involves a similar bromination process, highlighting the utility of brominated compounds in organic synthesis (Xue Xu, 2006). Another research investigates the continuous synthesis of a nicotinonitrile precursor to nevirapine, where a bromo derivative of a CAPIC intermediate, similar to 2-Bromo-5-methylnicotinonitrile, is utilized (Longstreet et al., 2013).
Applications in Plant Science
The utility of brominated compounds in plant science is demonstrated in research by Stalker et al., where a specific nitrilase is used to detoxify bromoxynil, a brominated compound, in transgenic plants (Stalker, McBride, & Malyj, 1988).
Biochemical Research
In biochemical research, Schneider and d’Adda di Fagagna (2012) investigate the effects of Bromodeoxyuridine (a brominated nucleotide) on neural stem cells, revealing insights into cellular differentiation and DNA methylation. This study underscores the significance of brominated compounds in advanced biochemical applications (Schneider & d’Adda di Fagagna, 2012).
Organic Chemistry
In the realm of organic chemistry, Yi-min Zhao synthesizes derivatives of 4-methylnicotinonitrile, demonstrating the versatility of nicotinonitriles in synthesizing pyridine-type alkaloids (Zhao Yi-min, 2011). Additionally, Ahmad et al. (2017) describe the synthesis of novel pyridine-based derivatives using a Suzuki cross-coupling reaction, a method that could potentially be applicable to 2-Bromo-5-methylnicotinonitrile (Ahmad et al., 2017).
Medicinal Chemistry
In medicinal chemistry, Chan and Rosowsky (2005) discuss the synthesis of the lipophilic antifolate piritrexim via a palladium(0)-catalyzed cross-coupling reaction, where a derivative of 4-methylnicotinonitrile is used. This highlights the potential of brominated nicotinonitriles in drug synthesis (Chan & Rosowsky, 2005).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-bromo-5-methylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c1-5-2-6(3-9)7(8)10-4-5/h2,4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXULGZNPTSIVHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10501452 | |
| Record name | 2-Bromo-5-methylpyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10501452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-methylnicotinonitrile | |
CAS RN |
65996-18-1 | |
| Record name | 2-Bromo-5-methylpyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10501452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










acetic acid](/img/structure/B1601521.png)


![3-(1,4-Diazepan-1-yl)benzo[d]isothiazole](/img/structure/B1601524.png)
![[4,4'-Bipyridin]-3-amine](/img/structure/B1601526.png)

